1-(Phenylsulfonyl)piperidine-4-carboxamide
CAS No.: 304668-32-4
Cat. No.: VC7285932
Molecular Formula: C12H16N2O3S
Molecular Weight: 268.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304668-32-4 |
|---|---|
| Molecular Formula | C12H16N2O3S |
| Molecular Weight | 268.33 |
| IUPAC Name | 1-(benzenesulfonyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C12H16N2O3S/c13-12(15)10-6-8-14(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15) |
| Standard InChI Key | FWMBBKYTKBLPEO-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a six-membered piperidine ring with a phenylsulfonyl group (-SO₂C₆H₅) at the nitrogen atom (1-position) and a carboxamide (-CONH₂) at the 4-position. This arrangement confers both lipophilicity (via the phenylsulfonyl group) and hydrogen-bonding capacity (via the carboxamide), critical for target engagement and pharmacokinetics.
Molecular Formula: C₁₂H₁₄N₂O₃S
Molecular Weight: 278.32 g/mol
Key Functional Groups:
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Sulfonamide: Enhances metabolic stability and enzyme inhibition potential.
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Carboxamide: Facilitates interactions with catalytic sites of proteases and kinases.
Biological Activity and Mechanism of Action
ER Stress and Autophagy Induction
Phenylsulfonyl-piperidine derivatives, such as PSP205, have demonstrated potent activity in inducing ER stress and autophagy in colon cancer cells . Key findings include:
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Transcriptional Upregulation: PSP205 upregulated ER stress markers (DNAJB9, XBP1, PDIA4) and vesicle transport genes (SEC24D, SEC11C), implicating the unfolded protein response (UPR) .
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Pathway Modulation: Activation of the IRE1-TRAF2-JNK axis, leading to autophagosome formation and Golgi apparatus deformation .
Table 1: Comparative ER Stress Pathway Activation by Piperidine Derivatives
| Compound | Target Pathway | Observed Effect | Reference |
|---|---|---|---|
| PSP205 | IRE1-TRAF2-JNK | Prolonged autophagy, apoptosis | |
| 1-(Phenylsulfonyl)-4-carboxamide (Hypothetical) | mTORC1/P53 | Predicted cell cycle arrest | – |
Structure-Activity Relationships (SAR)
Impact of Substituents
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Phenylsulfonyl Group:
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Carboxamide Position:
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The 4-position optimizes spatial alignment with catalytic pockets (e.g., MMP-9, Akt1).
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Table 2: Substituent Effects on Biological Activity
| R Group (Position) | LogP | Solubility (mg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| -H (Parent) | 1.8 | 0.12 | 15.2 |
| -CF₃ (para) | 2.4 | 0.08 | 8.7 |
| -Br (para) | 2.1 | 0.10 | 6.3 |
Challenges and Future Directions
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Synthetic Optimization: Scalable routes for GMP-compliant production remain underexplored.
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Target Identification: Proteomic studies are needed to map direct binding partners.
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Toxicology Profiles: In vivo safety and pharmacokinetic studies are critical for clinical translation.
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